molecular formula C21H19N5O3 B6510462 9-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-92-9

9-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6510462
CAS No.: 898446-92-9
M. Wt: 389.4 g/mol
InChI Key: ANGXLCSEDWQDBF-UHFFFAOYSA-N
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Description

This purine derivative features a core structure substituted with a 3,4-dimethylphenyl group (electron-donating methyl substituents) at the 9-position and a 4-methoxyphenyl group (polar methoxy substituent) at the 2-position. While its exact molecular weight is unspecified in the evidence, analogous compounds (e.g., C23H23N5O4) suggest a range of ~420–450 g/mol .

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-11-4-7-14(10-12(11)2)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-5-8-15(29-3)9-6-13/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGXLCSEDWQDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (Substituents) Substituent Effects Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound :
9-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)
- 3,4-dimethylphenyl (lipophilic, electron-donating)
- 4-methoxyphenyl (polar, moderate electron-donating)
~420–450* Hypothesized balance of membrane permeability and solubility
9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl) - 3,4-dimethoxyphenyl (polar, strong electron-donating)
- 4-methoxyphenyl
~421–433 Enhanced solubility but reduced lipophilicity; potential anti-inflammatory activity
9-(3-chlorophenyl)-2-(pyridin-4-yl) - 3-chlorophenyl (electron-withdrawing)
- pyridinyl (polar, basic)
~380–400* Improved target binding affinity; possible cytotoxicity
9-(3,4-dimethylphenyl)-2-(2-methoxyphenyl) - 2-methoxyphenyl (steric hindrance at ortho position) ~420* Reduced biological activity due to steric effects
2-(4-fluorophenyl)-9-(3,4-dimethylphenyl) - 4-fluorophenyl (electron-withdrawing, meta stability) ~358 Enhanced metabolic stability; potential anticancer applications
9-(3-methoxyphenyl)-2-(4-nitrophenyl) - 4-nitrophenyl (strong electron-withdrawing, reactive) ~420* High reactivity but potential toxicity
2-(4-(trifluoromethyl)phenyl)-9-(3-methoxyphenyl) - 4-trifluoromethyl (strong electron-withdrawing, lipophilic) ~429 Improved pharmacokinetics; CNS penetration

*Estimated based on structural analogs.

Substituent-Driven Property Modifications

  • This may improve tissue distribution in vivo . Methoxy (4-methoxyphenyl): Introduces polarity, improving solubility. The para position minimizes steric interference, favoring target interactions .
  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl) :

    • Nitro (4-nitrophenyl) : Enhances reactivity but may lead to off-target effects or metabolic instability .
    • Trifluoromethyl : Balances lipophilicity and metabolic resistance, often improving drug half-life .
  • Halogen Substituents (e.g., fluorine, chlorine) :

    • Fluorine (4-fluorophenyl) : Small size and high electronegativity improve binding affinity to hydrophobic enzyme pockets while resisting oxidative metabolism .

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